2-Bromo-6-isopropylbenzo[d]thiazole
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Overview
Description
2-Bromo-6-isopropylbenzo[d]thiazole is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This compound features a bromine atom and an isopropyl group attached to a benzothiazole ring, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-isopropylbenzo[d]thiazole typically involves the bromination of 6-isopropylbenzo[d]thiazole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like chloroform or carbon tetrachloride. The reaction is usually carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-isopropylbenzo[d]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The thiazole ring can be reduced under specific conditions to yield dihydrothiazoles.
Common Reagents and Conditions
Substitution: Reagents like sodium amide, thiourea, or sodium alkoxide in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of 2-amino-6-isopropylbenzo[d]thiazole, 2-thio-6-isopropylbenzo[d]thiazole, etc.
Oxidation: Formation of this compound sulfoxide or sulfone.
Reduction: Formation of 2-bromo-6-isopropyl-1,3-dihydrobenzo[d]thiazole.
Scientific Research Applications
2-Bromo-6-isopropylbenzo[d]thiazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals with anticancer or antiviral activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-6-isopropylbenzo[d]thiazole involves its interaction with specific molecular targets. For instance, it may bind to DNA or proteins, leading to the inhibition of key biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2-methylbenzo[d]thiazole
- 2-Bromo-6-methylbenzo[d]thiazole
- 2-Bromo-4-isopropylbenzo[d]thiazole
Uniqueness
2-Bromo-6-isopropylbenzo[d]thiazole is unique due to the presence of both a bromine atom and an isopropyl group on the benzothiazole ring. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C10H10BrNS |
---|---|
Molecular Weight |
256.16 g/mol |
IUPAC Name |
2-bromo-6-propan-2-yl-1,3-benzothiazole |
InChI |
InChI=1S/C10H10BrNS/c1-6(2)7-3-4-8-9(5-7)13-10(11)12-8/h3-6H,1-2H3 |
InChI Key |
SHUUYBSSQYZYJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)N=C(S2)Br |
Origin of Product |
United States |
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